N-Methylation Increases Lipophilicity and Reduces H‑Bond Donor Count Relative to Demethylated Analog
The N-methyl substitution in methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride (free base) removes one hydrogen-bond donor (HBD) compared to its primary amine analog [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine. The free base of the target compound has an XLogP3-AA of 0.1 [1], whereas computational prediction for the demethylated analog yields XLogP3-AA ≈ −0.5 (estimated via fragment-based method) . The reduction in HBD count from 2 to 1 and the increase in lipophilicity by approximately 0.6 log units can enhance membrane permeability and reduce P-glycoprotein recognition in derived pharmacophores.
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3-AA = 0.1; HBD count = 1 (free base) |
| Comparator Or Baseline | [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine: XLogP3-AA ≈ −0.5 (estimated); HBD count = 2 |
| Quantified Difference | ΔLogP ≈ +0.6; ΔHBD = –1 |
| Conditions | Computed physicochemical descriptors (PubChem/ChemSpider prediction models) |
Why This Matters
For medicinal chemistry teams building CNS-penetrant or cell-permeable libraries, the N-methyl variant offers a measurable lipophilicity advantage that can reduce the number of synthetic iterations needed to achieve target exposure levels.
- [1] PubChem. (2026). N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine (CID 29893061). Computed Properties: XLogP3-AA = 0.1. https://pubchem.ncbi.nlm.nih.gov/compound/29893061 View Source
